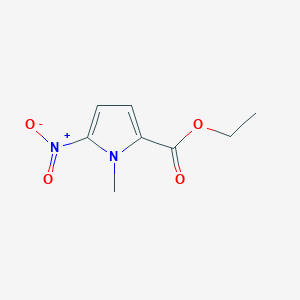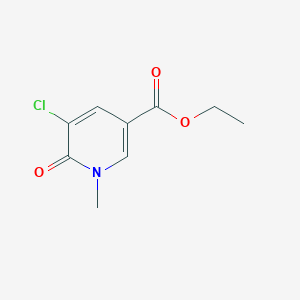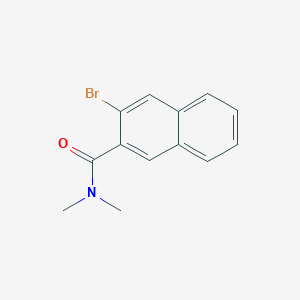
(S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL is a chiral compound that features an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a benzonitrile derivative and an amino alcohol.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce a primary amine.
Aplicaciones Científicas De Investigación
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL has several scientific research applications, including:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound may be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may find use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL: The enantiomer of the compound, which may have different biological activity.
2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILE: The non-chiral version of the compound.
Other Benzonitrile Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(S)-2-(1-AMINO-2-HYDROXYETHYL)BENZONITRILEHCL is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-2-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-1-2-4-8(7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1 |
Clave InChI |
KACKDXQDSOFGIC-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C#N)[C@@H](CO)N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)


![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)

![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)


![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
